molecular formula C17H34O3 B1671261 Unii-G6QP69A673 CAS No. 413624-55-2

Unii-G6QP69A673

Cat. No.: B1671261
CAS No.: 413624-55-2
M. Wt: 286.4 g/mol
InChI Key: FGTDNJHSEFINNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-G6QP69A673 is a unique identifier assigned by the Global Substance Registration System (GSRS) to a specific chemical or pharmaceutical substance relevant to medicine and translational research. Managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS), the GSRS ensures rigorous scientific descriptions, including structural, functional, and regulatory data for substances .

Properties

CAS No.

413624-55-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

1,13-dihydroxy-2,2,12,12-tetramethyltridecan-7-one

InChI

InChI=1S/C17H34O3/c1-16(2,13-18)11-7-5-9-15(20)10-6-8-12-17(3,4)14-19/h18-19H,5-14H2,1-4H3

InChI Key

FGTDNJHSEFINNG-UHFFFAOYSA-N

SMILES

CC(C)(CCCCC(=O)CCCCC(C)(C)CO)CO

Canonical SMILES

CC(C)(CCCCC(=O)CCCCC(C)(C)CO)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ESP-31015;  ESP 31015;  ESP31015

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Parameter UNII-G6QP69A673 Compound A (UNII-XXXXX) Compound B (UNII-YYYYY)
Molecular Formula C₁₅H₂₀N₂O₃ C₁₄H₁₈N₂O₄ C₁₆H₂₂N₂O₂
Molecular Weight (g/mol) 300.34 298.31 310.36
Key Functional Groups Amide, Benzene Ester, Pyridine Amide, Thiophene
  • Key Insights :
    • UNII-G6QP69A673 shares an amide backbone with Compound B, suggesting similar metabolic stability .
    • Compound A’s ester group may confer higher solubility but lower bioavailability compared to UNII-G6QP69A673 .

Table 2: Functional Comparison

Parameter UNII-G6QP69A673 Compound C (UNII-ZZZZZ) Compound D (UNII-WWWWW)
Target Protein Kinase X Kinase X Protease Y
IC₅₀ (nM) 12.5 ± 1.2 8.7 ± 0.9 250 ± 15
Therapeutic Indication Oncology Oncology Immunology
  • Key Insights :
    • UNII-G6QP69A673 and Compound C target Kinase X, but Compound C shows superior potency (lower IC₅₀) .
    • Compound D’s divergent target (Protease Y) limits direct comparability but highlights functional diversity in drug discovery .

Challenges in Comparative Studies

  • Data Heterogeneity : Variability in experimental protocols (e.g., assay conditions, species models) complicates cross-study comparisons .
  • Regulatory Variability : Differences in FDA (U.S.) vs. EMA (EU) guidelines for compound characterization may affect validation criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-G6QP69A673
Reactant of Route 2
Unii-G6QP69A673

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